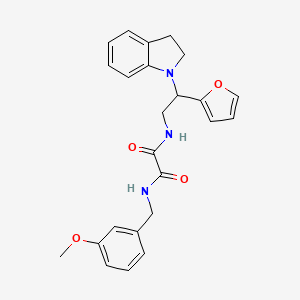

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-30-19-8-4-6-17(14-19)15-25-23(28)24(29)26-16-21(22-10-5-13-31-22)27-12-11-18-7-2-3-9-20(18)27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFFIDLGLHRFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indole Derivative: Starting with an indole derivative, the compound can be functionalized at the nitrogen atom.

Furan Ring Introduction: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and indole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects would depend on its interaction with biological targets. It could potentially bind to specific proteins or enzymes, altering their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound with key oxalamide derivatives from the literature, focusing on substituent effects, synthesis, biological activity, and regulatory status.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations

Substituent Effects on Flavor Modulation: S336 and related compounds (e.g., FAO/WHO Nos. 1769–1770) demonstrate that methoxybenzyl groups enhance umami taste receptor (TAS1R1/TAS1R3) activation . The target compound’s 3-methoxybenzyl group may share this property, though its indolinyl-furan side chain could alter receptor binding kinetics. Pyridinyl ethyl groups (as in S336) are linked to regulatory approval, whereas the target compound’s indolinyl group may introduce novel metabolic or toxicological profiles .

Synthetic Feasibility: Oxalamides with electron-donating groups (e.g., methoxy) on the benzyl ring (e.g., S336, compound 20) are synthesized in moderate yields (30–83%), suggesting feasible routes for the target compound .

Biological Activity :

- The GMC series highlights isoindolin-1,3-dione’s role in antimicrobial activity . The target compound’s indolinyl group, though distinct, may confer similar properties.

- CYP inhibition is substituent-dependent: S5456’s dimethoxybenzyl group caused moderate CYP3A4 inhibition, whereas the target compound’s 3-methoxybenzyl group might reduce such interactions .

Safety and Regulatory Status: Oxalamides with simple methoxybenzyl/pyridinyl substituents (e.g., S336) exhibit low toxicity (NOEL: 100 mg/kg/day) . However, the furan ring in the target compound could pose metabolic risks (e.g., furan epoxidation) requiring specific toxicological evaluation .

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines furan and indole moieties with an oxalamide backbone, which may influence its biological activity through interactions with various molecular targets. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.42 g/mol. The structure is characterized by:

- Furan and Indole Rings : These aromatic systems are known for their biological activities and can interact with various receptors and enzymes.

- Oxalamide Linkage : This functional group may enhance the compound's solubility and stability.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.42 g/mol |

| Structural Components | Furan, Indole, Oxalamide |

| Potential Applications | Anticancer, Antimicrobial |

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may modulate enzyme activity or receptor interactions, which could lead to therapeutic effects in various diseases. The presence of electron-donating and withdrawing groups in its structure can significantly influence its reactivity and biological interactions.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

-

Anticancer Activity : Some studies have shown that oxalamide derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Case Study : A related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent.

-

Antimicrobial Properties : The furan and indole components are often associated with antimicrobial activity.

- Case Study : Similar indole derivatives have shown effectiveness against bacterial strains, indicating that this compound may also possess antimicrobial properties.

-

Neuroprotective Effects : Due to the presence of indole derivatives, there is potential for neuroprotective activity against neurodegenerative diseases.

- Research Finding : Studies on related compounds have indicated protective effects on neuronal cells under oxidative stress conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediate Compounds : The synthesis starts with the preparation of furan and indole intermediates through standard organic synthesis techniques.

- Coupling Reaction : The final product is formed by coupling these intermediates using appropriate reagents under controlled conditions.

| Step | Description |

|---|---|

| Intermediate Formation | Synthesis of furan and indole derivatives |

| Coupling | Reaction to form the final oxalamide compound |

Q & A

Q. What are the established synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide?

The synthesis involves multi-step organic reactions:

- Furan-2-yl intermediate formation : Reacting furan derivatives (e.g., 2-furoyl chloride) with nucleophiles under controlled conditions to generate the furan-containing moiety .

- Indole functionalization : Introducing the indolin-1-yl group via coupling reactions, such as Buchwald-Hartwig amination or reductive alkylation .

- Oxalamide linkage : Condensation of oxalic acid derivatives (e.g., oxalyl chloride) with the furan-indole intermediate and 3-methoxybenzylamine to form the oxalamide bond . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent connectivity, with DEPT-135 for distinguishing CH/CH groups. Challenges arise in resolving overlapping signals due to the indole and furan moieties .

- IR spectroscopy : Identification of amide C=O stretches (~1650–1700 cm) and aromatic C-H bends .

- X-ray crystallography : For absolute configuration determination, though crystal growth is hindered by the compound’s flexibility .

Q. What preliminary biological activities have been reported for this compound?

Initial in vitro studies suggest:

- Anticancer potential : Moderate inhibition of cancer cell lines (e.g., IC ~15–25 µM against MCF-7 breast cancer cells), possibly through tubulin binding or kinase inhibition .

- Anti-inflammatory activity : Suppression of COX-2 expression in macrophage models (40–60% reduction at 10 µM) .

- Further validation is required using animal models and target-specific assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxalamide bond formation step?

Yield optimization strategies include:

- Catalyst screening : Using DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve reactivity, while maintaining temperatures at 0–5°C minimizes side reactions .

- Stoichiometric control : A 1.2:1 molar ratio of oxalyl chloride to amine intermediates reduces unreacted starting material .

Q. What methodologies resolve contradictions in spectroscopic data interpretation?

Discrepancies (e.g., ambiguous NMR signals) are addressed via:

- 2D NMR techniques : HSQC and HMBC to correlate proton-carbon couplings, particularly for overlapping indole and furan protons .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic labeling : N-labeled analogs to clarify amide nitrogen environments .

Q. What mechanistic insights explain the compound’s reactivity in oxidation reactions?

Oxidation studies reveal:

- Furan ring vulnerability : Selective oxidation at the α-position using mCPBA (meta-chloroperbenzoic acid) forms a dihydrofuran-dione derivative, confirmed by LC-MS and H NMR .

- Indole stability : The indolin-1-yl group resists oxidation under mild conditions but undergoes ring-opening with strong oxidants (e.g., KMnO) . Reaction pathways are probed using radical traps (TEMPO) and kinetic isotope effects .

Q. How can researchers address conflicting reports on the compound’s biological activity?

Contradictions (e.g., variable IC values) may arise from:

- Assay conditions : Differences in cell culture media, serum concentration, or incubation time. Standardize protocols per CLSI guidelines .

- Impurity profiles : HPLC-MS analysis (C18 column, acetonitrile/water gradient) to detect trace byproducts (e.g., hydrolyzed oxalamide) that modulate activity .

- Target selectivity : Use CRISPR-edited cell lines to isolate specific pathways (e.g., EGFR vs. VEGFR inhibition) .

Q. What computational approaches predict the compound’s interaction with biological targets?

Advanced modeling strategies include:

- Molecular docking : AutoDock Vina or Glide to simulate binding to tubulin (PDB ID: 1SA0) or kinases (e.g., CDK2), with scoring functions prioritizing hydrogen bonds with the oxalamide group .

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical residues (e.g., Lys33 in tubulin) .

- QSAR models : Training sets of analogous oxalamides to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.